4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride
Overview
Description
4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is a chemical compound with the molecular formula C7H11ClF3NO3. It is a derivative of morpholine, a heterocyclic amine, and contains a trifluoroethyl group, which imparts unique chemical properties to the molecule. This compound is often used in various chemical and pharmaceutical research applications due to its distinctive structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride typically involves the reaction of morpholine with 2,2,2-trifluoroethyl bromide under basic conditions to introduce the trifluoroethyl group. The resulting intermediate is then subjected to carboxylation to form the carboxylic acid derivative. Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This involves the use of continuous flow reactors and automated systems to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and ensure consistent quality.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the morpholine ring, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to the corresponding alcohol.
Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions, where the fluorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: N-oxide derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted morpholine derivatives.
Scientific Research Applications
4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is widely used in scientific research due to its unique chemical properties. In chemistry, it serves as a building block for the synthesis of more complex molecules. In biology and medicine, it is used in the development of pharmaceuticals, particularly those targeting the central nervous system. Its trifluoroethyl group enhances the lipophilicity and metabolic stability of drug candidates. In industry, it is used in the synthesis of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is largely dependent on its application. In pharmaceutical research, it may act as a ligand for specific receptors or enzymes, modulating their activity. The trifluoroethyl group can enhance binding affinity and selectivity for certain molecular targets, thereby influencing the compound’s pharmacological effects.
Comparison with Similar Compounds
4-(2,2,2-Trifluoroethyl)morpholine: Lacks the carboxylic acid group, making it less versatile in chemical reactions.
Morpholine-3-carboxylic acid: Lacks the trifluoroethyl group, resulting in different chemical properties and reactivity.
4-(2,2,2-Trifluoroethyl)piperidine-3-carboxylic acid hydrochloride: Similar structure but with a piperidine ring instead of morpholine, leading to different biological activities.
Uniqueness: 4-(2,2,2-Trifluoroethyl)morpholine-3-carboxylic acid hydrochloride is unique due to the presence of both the trifluoroethyl group and the carboxylic acid group, which confer distinct chemical reactivity and biological activity. The trifluoroethyl group enhances lipophilicity and metabolic stability, while the carboxylic acid group allows for further chemical modifications.
Properties
IUPAC Name |
4-(2,2,2-trifluoroethyl)morpholine-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F3NO3.ClH/c8-7(9,10)4-11-1-2-14-3-5(11)6(12)13;/h5H,1-4H2,(H,12,13);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JUDNNDOSBDBMLG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1CC(F)(F)F)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClF3NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1803571-64-3 | |
Record name | 3-Morpholinecarboxylic acid, 4-(2,2,2-trifluoroethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1803571-64-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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